molecular formula C7H14ClN B13457413 1-(2-Methylcyclopent-1-en-1-yl)methanamine hydrochloride

1-(2-Methylcyclopent-1-en-1-yl)methanamine hydrochloride

Cat. No.: B13457413
M. Wt: 147.64 g/mol
InChI Key: YMSMIEAFYGZCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylcyclopent-1-en-1-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H13N·HCl. This compound is characterized by a cyclopentene ring substituted with a methyl group and a methanamine group, forming a hydrochloride salt. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclopent-1-en-1-yl)methanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopent-1-ene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine hydrochloride.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylcyclopent-1-en-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

(2-methylcyclopenten-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-6-3-2-4-7(6)5-8;/h2-5,8H2,1H3;1H

InChI Key

YMSMIEAFYGZCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1)CN.Cl

Origin of Product

United States

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